molecular formula C22H26O4S B2561107 4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate CAS No. 331459-81-5

4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate

Cat. No.: B2561107
CAS No.: 331459-81-5
M. Wt: 386.51
InChI Key: AVKTWHQUXVAXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate (a related compound) involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .

Scientific Research Applications

HDAC Inhibition in Cancer Treatment

Compounds structurally related to 4-[4-(2,2-Dimethylpropanoyloxy)phenylthio]phenyl 2,2-dimethylpropanoate have been investigated for their potential as histone deacetylase inhibitors (HDACIs), which are important in cancer treatment. A study by El-Rayes et al. (2019) highlights the synthesis of compounds based on the modification of similar structures showing promising antiproliferative activity against various cancer cell lines, including HeLa cells.

Hydrogen Bonding and DFT Studies

The hydrogen bonding patterns and density functional theory (DFT) studies of compounds akin to this compound have been a subject of research. Kant et al. (2014) synthesized and characterized similar compounds, exploring their crystal structures and vibrational data through DFT methods.

Catalysis and Chemical Synthesis

The compound's derivatives have been used in catalysis and chemical synthesis processes. For instance, Xu et al. (2010) described the successful synthesis of 2-(Phenylthio)phenols from simple phenols and aromatic halides, employing a catalyst system that includes derivatives of the compound .

Redox Properties and Steric Protection

Studies such as that by Tsuji et al. (1999) have explored the synthesis and redox properties of compounds with a structure related to this compound. These compounds have been used to develop novel redox systems, highlighting their potential in the field of organic electronics.

Cerebral Stimulants and Pharmacology

In pharmacological research, derivatives of this compound have been studied for their potential as cerebral stimulants. For example, Protiva et al. (1990) prepared esters of 2-dimethylaminoethanol with similar compounds and evaluated them for pharmacological applications.

Inhibition of Xanthine Oxidase

Research by Hashimoto et al. (2005) found that compounds structurally similar to this compound can inhibit xanthine oxidase, a key enzyme in purine metabolism, suggesting potential applications in treating diseases like gout.

Properties

IUPAC Name

[4-[4-(2,2-dimethylpropanoyloxy)phenyl]sulfanylphenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4S/c1-21(2,3)19(23)25-15-7-11-17(12-8-15)27-18-13-9-16(10-14-18)26-20(24)22(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKTWHQUXVAXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.